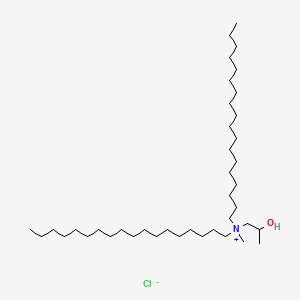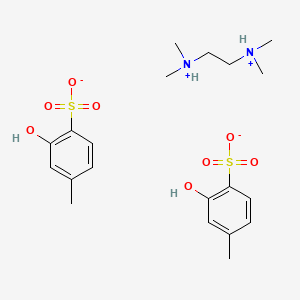
N,N,N',N'-Tetramethylethylenediammonium bis(m-cresol-6-sulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’,N’-Tetramethylethylenediammonium bis(m-cresol-6-sulphonate) is a chemical compound known for its unique properties and applications in various fields. This compound is a derivative of N,N,N’,N’-Tetramethylethylenediamine, which is a bidentate tertiary amine with good solvating properties and is commonly used as a ligand in organolithium chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetramethylethylenediammonium bis(m-cresol-6-sulphonate) typically involves the reaction of N,N,N’,N’-Tetramethylethylenediamine with m-cresol-6-sulphonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of N,N,N’,N’-Tetramethylethylenediamine: This is synthesized by reacting ethylenediamine with methyl iodide, followed by treatment with a base such as sodium hydroxide to obtain the free amine.
Reaction with m-cresol-6-sulphonic acid: The prepared N,N,N’,N’-Tetramethylethylenediamine is then reacted with m-cresol-6-sulphonic acid under controlled temperature and pH conditions to form the bis(m-cresol-6-sulphonate) salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-Tetramethylethylenediammonium bis(m-cresol-6-sulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulphonate groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines; reactions are often conducted in polar solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the formation of amines or alcohols.
Substitution: Substituted products where the sulphonate groups are replaced by other functional groups.
Scientific Research Applications
N,N,N’,N’-Tetramethylethylenediammonium bis(m-cresol-6-sulphonate) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry and catalysis.
Biology: Employed in electrophoresis for the separation of proteins and nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.
Industry: Utilized in the synthesis of polymers and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N,N,N’,N’-Tetramethylethylenediammonium bis(m-cresol-6-sulphonate) involves its ability to act as a ligand and form complexes with metal ions. This property is crucial in catalysis and organometallic chemistry, where the compound facilitates various chemical reactions by stabilizing reactive intermediates . The molecular targets and pathways involved include the coordination of the amine groups with metal centers, leading to the formation of stable complexes.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: A bidentate tertiary amine used as a ligand in organolithium chemistry.
N,N-Dimethylethylenediamine: A related compound with similar properties but different reactivity and applications.
Ethylenediamine: The parent compound from which N,N,N’,N’-Tetramethylethylenediamine is derived.
Uniqueness
N,N,N’,N’-Tetramethylethylenediammonium bis(m-cresol-6-sulphonate) is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions and applications. Its ability to form stable complexes with metal ions makes it particularly valuable in catalysis and industrial processes.
Properties
CAS No. |
79093-72-4 |
|---|---|
Molecular Formula |
C20H32N2O8S2 |
Molecular Weight |
492.6 g/mol |
IUPAC Name |
2-(dimethylazaniumyl)ethyl-dimethylazanium;2-hydroxy-4-methylbenzenesulfonate |
InChI |
InChI=1S/2C7H8O4S.C6H16N2/c2*1-5-2-3-7(6(8)4-5)12(9,10)11;1-7(2)5-6-8(3)4/h2*2-4,8H,1H3,(H,9,10,11);5-6H2,1-4H3 |
InChI Key |
VUXWDSNOIHYPMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)[O-])O.CC1=CC(=C(C=C1)S(=O)(=O)[O-])O.C[NH+](C)CC[NH+](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


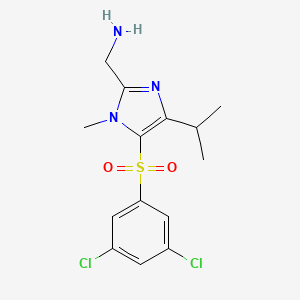
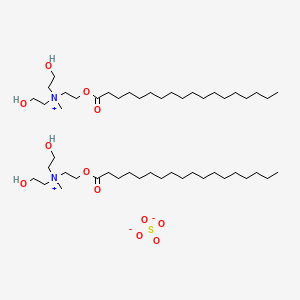
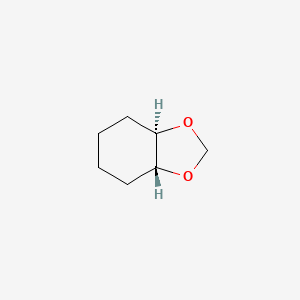

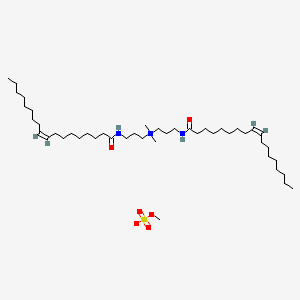
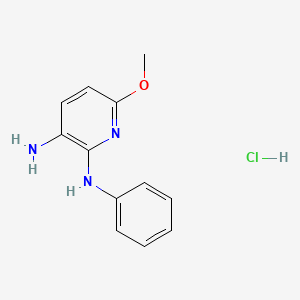
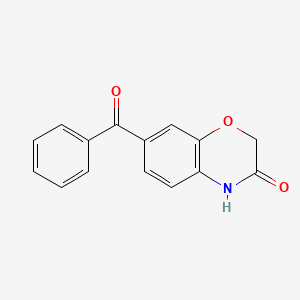
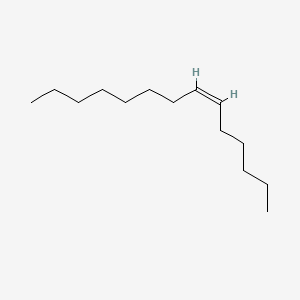

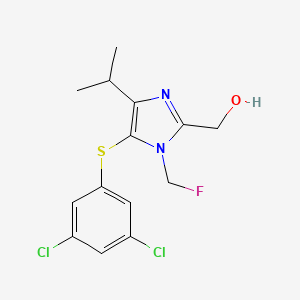


![1,2,4,5-Tetrabromo-3,6-bis[(pentabromophenoxy)methyl]benzene](/img/structure/B12685985.png)
